tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Overview
Description
Tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H21ClN4O2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The first step in understanding the mechanism of action of a compound is to identify its primary targets. These could be proteins, enzymes, or other molecules in the body. The compound’s interaction with these targets can be studied using various biochemical and biophysical techniques .
Mode of Action
Once the targets are identified, the next step is to understand how the compound interacts with these targets. This could involve binding studies to determine the affinity of the compound for its targets, and functional assays to determine the effect of the compound on the activity of its targets .
Biochemical Pathways
The compound’s effect on biochemical pathways can be studied using techniques such as metabolomics and proteomics. These studies can help identify the downstream effects of the compound’s action, such as changes in metabolic activity or protein expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can be studied using various in vitro and in vivo models. These studies can provide information on the bioavailability of the compound, as well as its distribution in the body, its metabolism, and its route of excretion .
Result of Action
The molecular and cellular effects of the compound’s action can be studied using various cell-based assays. These can provide information on the compound’s effect on cell viability, proliferation, differentiation, and other cellular processes .
Action Environment
The effect of environmental factors on the compound’s action can be studied. This could include studying the effect of pH, temperature, and the presence of other molecules on the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
Tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alcohol dehydrogenases from Lactobacillus kefir, which are involved in the asymmetric reduction of certain substrates . These interactions are crucial for the compound’s role in biochemical processes, as they can influence the activity and specificity of the enzymes involved.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with alcohol dehydrogenases can result in the inhibition of these enzymes, affecting the metabolic pathways they are involved in . Additionally, the compound’s structure allows it to interact with various proteins and nucleic acids, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by factors such as pH and temperature, which can affect its efficacy in biochemical assays . Additionally, long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with alcohol dehydrogenases can influence the reduction of specific substrates, altering the overall metabolic balance
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within different cellular compartments, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes
Properties
IUPAC Name |
tert-butyl 2-(6-chloropyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O2/c1-15(2,3)22-14(21)20-8-10-6-19(7-11(10)9-20)13-5-4-12(16)17-18-13/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQMEOLWXRPRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.